molecular formula C23H17Cl2N3O2S2 B15012352 N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide

N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide

Cat. No.: B15012352
M. Wt: 502.4 g/mol
InChI Key: GNJGLGVFDIZTFC-UHFFFAOYSA-N
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Description

N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,4-DICHLOROBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzylcarbamoyl group, a benzothiazole ring, and a dichlorobenzamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,4-DICHLOROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent reaction with an appropriate halogenated benzene derivative. The benzylcarbamoyl group is introduced via the reaction of benzylamine with a suitable carbonyl compound, followed by the formation of a thiol linkage with the benzothiazole ring. Finally, the dichlorobenzamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Halogen atoms in the dichlorobenzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,4-DICHLOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The dichlorobenzamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE
  • N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-BROMOBENZAMIDE

Uniqueness

N-(2-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,4-DICHLOROBENZAMIDE is unique due to the presence of the dichlorobenzamide moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H17Cl2N3O2S2

Molecular Weight

502.4 g/mol

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C23H17Cl2N3O2S2/c24-15-6-8-17(18(25)10-15)22(30)27-16-7-9-19-20(11-16)32-23(28-19)31-13-21(29)26-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,26,29)(H,27,30)

InChI Key

GNJGLGVFDIZTFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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